molecular formula C15H23NO9 B1672289 (-)-Isoproterenol (+)-bitartrate salt CAS No. 54750-10-6

(-)-Isoproterenol (+)-bitartrate salt

Cat. No.: B1672289
CAS No.: 54750-10-6
M. Wt: 361.34 g/mol
InChI Key: LBOPECYONBDFEM-MBANBULQSA-N
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Description

(-)-Isoproterenol (+)-bitartrate salt, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is primarily used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. This compound mimics the effects of endogenous catecholamines like adrenaline and noradrenaline by stimulating beta-adrenergic receptors, leading to increased heart rate and bronchodilation .

Mechanism of Action

Isoproterenol tartrate, also known as (-)-isoproterenol tartrate, is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist . It has been used in various clinical and research contexts due to its significant effects on the cardiovascular system .

Target of Action

Isoproterenol tartrate primarily targets beta-1 and beta-2 adrenergic receptors . These receptors are chiefly located in cardiac muscle and bronchial muscle, respectively . The activation of these receptors leads to various physiological responses, including relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature .

Mode of Action

Isoproterenol tartrate acts as an agonist at beta-1 and beta-2 adrenergic receptors . This means it binds to these receptors and stimulates a response. Specifically, it triggers the relaxation of bronchial, GI, and uterine smooth muscle, increases heart rate and contractility, and causes vasodilation of peripheral vasculature .

Biochemical Pathways

The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a cascade of biochemical events. Persistent beta-adrenergic receptor stimulation with isoproterenol leads to the development of oxidative stress, myocardial inflammation, thrombosis, platelet aggregation, and calcium overload, which ultimately cause myocardial infarction . It also affects the MAPK/NF-κB pathway, which plays a crucial role in the generation of myocardial oxidative stress, inflammation, calcium overload, and coronary spasm .

Pharmacokinetics

Isoproterenol tartrate is rapidly absorbed and metabolized in the body . It is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . The primary route of excretion is through the urine, primarily as sulfate conjugates . The half-life of elimination is approximately 2.5-5 minutes .

Result of Action

The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a range of molecular and cellular effects. These include relaxation of bronchial, GI, and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature . In addition, it can lead to significant biochemical and histological changes, including oxidative stress, overproduction of reactive oxygen species (ROS), and inflammation, which can aggravate myocardial injury .

Action Environment

The action of isoproterenol tartrate can be influenced by various environmental factors. For instance, the stability of isoproterenol tartrate can be affected by temperature, with a stability of 24 hours at room temperature (25°C) or at refrigeration (4°C) . Furthermore, the dosage and route of administration can significantly impact the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Isoproterenol tartrate, (-)-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce significant biochemical and histological changes, including oxidative stress, reactive oxygen species (ROS) overproduction, and inflammation .

Cellular Effects

The effects of Isoproterenol tartrate, (-)-, on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, high dosages of Isoproterenol tartrate, (-)-, can induce cardiomyocyte necrosis and interstitial fibrosis in rats .

Dosage Effects in Animal Models

The effects of Isoproterenol tartrate, (-)-, vary with different dosages in animal models. For instance, high dosages can lead to myocardial injury and related necrotic lesions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Isoproterenol (+)-bitartrate salt, can be synthesized through several methods. One common route involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of isoproterenol tartrate, (-)-, involves high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product. The process also includes steps to isolate and characterize any impurities that may form during synthesis .

Chemical Reactions Analysis

Types of Reactions

(-)-Isoproterenol (+)-bitartrate salt, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of quinones, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

    Epinephrine: Another non-selective beta-adrenergic agonist with similar effects but also stimulates alpha-adrenergic receptors.

    Norepinephrine: Primarily stimulates alpha-adrenergic receptors with some beta-adrenergic activity.

    Dobutamine: A selective beta-1 adrenergic agonist used mainly for its inotropic effects on the heart.

Uniqueness

(-)-Isoproterenol (+)-bitartrate salt, is unique in its non-selective beta-adrenergic agonist activity, making it particularly useful in situations where both beta-1 and beta-2 receptor stimulation is desired. Unlike epinephrine and norepinephrine, it does not significantly stimulate alpha-adrenergic receptors, reducing the risk of vasoconstriction and hypertension .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOPECYONBDFEM-MBANBULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40915-50-2
Record name 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40915-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701017255
Record name (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54750-10-6
Record name 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54750-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproterenol tartrate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-1,2-dihydroxy-4-((1-hydroxy-2-(isopropyl)amino)ethyl)benzene D-bitartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROTERENOL TARTRATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I172M2811Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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